CNS Pharmacological Specificity: 3-Methyl-5-phenylpyrazole (Phemerazole) vs. Betazole
3-Methyl-5-phenylpyrazole (designated phemerazole) was characterized as an excellent central spasmolytic anticonvulsant agent [1]. In direct pharmacological comparison, the simple histamine isomer betazole manifested greater specificity on gastric secretions than histamine, whereas 3-methyl-5-phenylpyrazole demonstrated pronounced central spasmolytic anticonvulsant activity [1]. This establishes functional divergence between structurally related pyrazole-containing compounds, where the 3-methyl-5-phenyl substitution pattern confers CNS-directed spasmolytic properties distinct from the gastric-secretory activity of betazole.
| Evidence Dimension | Pharmacological specificity and primary target effect |
|---|---|
| Target Compound Data | Central spasmolytic anticonvulsant (excellent activity) |
| Comparator Or Baseline | Betazole (histamine isomer): greater specificity on gastric secretions |
| Quantified Difference | Qualitative divergence: CNS spasmolytic vs. gastric secretory specificity |
| Conditions | In vivo pharmacological screening (review compilation of established drug profiles) |
Why This Matters
This establishes that the 3-methyl-5-phenyl substitution pattern on pyrazole confers CNS spasmolytic anticonvulsant properties not found in the comparator betazole, directly informing compound selection for neurological research programs.
- [1] Orth, R. E. (1968). Biologically active pyrazoles. Journal of Pharmaceutical Sciences, 57(4), 537–556. DOI: 10.1002/jps.2600570401. PMID: 4385101 View Source
